molecular formula C12H18ClNO2 B13579123 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride

Cat. No.: B13579123
M. Wt: 243.73 g/mol
InChI Key: UYCASYHQEDPXTJ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxin ring fused with an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate amine precursors under controlled conditions. One common method includes the use of lithium hydride as a base in N,N-dimethylformamide (DMF) solvent . The reaction conditions often require maintaining a specific temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group allows for nucleophilic substitution reactions, where the amine can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes like acetylcholinesterase, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride is unique due to its specific amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10;/h3-4,7H,5-6,8,13H2,1-2H3;1H

InChI Key

UYCASYHQEDPXTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC2=C(C=C1)OCCO2.Cl

Origin of Product

United States

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